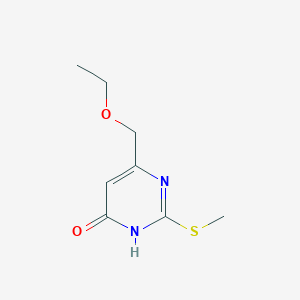

6-(ethoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

描述

6-(Ethoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by an ethoxymethyl group at the 6-position and a methylthio (SCH₃) substituent at the 2-position. The ethoxymethyl group (-CH₂-O-CH₂CH₃) introduces both hydrophobicity and moderate polarity, which may influence solubility, reactivity, and biological interactions. This compound is structurally related to several pyrimidinone derivatives, which differ in substituents at positions 2, 4, and 4. Below, we compare its properties and applications with those of key analogs.

属性

IUPAC Name |

4-(ethoxymethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-5-6-4-7(11)10-8(9-6)13-2/h4H,3,5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSUXPLGIUNHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=O)NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(ethoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities. This compound features an ethoxymethyl substituent at the 6-position and a methylthio group at the 2-position, contributing to its pharmacological profile. Research indicates that derivatives of pyrimidin-4(3H)-one exhibit significant potential in medicinal chemistry, particularly in the treatment of viral infections and cancer.

Synthesis

The synthesis of this compound can be accomplished through various methods, typically involving the reaction of ethyl acetoacetate with thiourea in the presence of a base. The process often includes subsequent reactions with ethyl chloroacetate under reflux conditions in ethanol or other suitable solvents, optimizing yield and purity for pharmaceutical applications.

Antiviral Activity

A notable aspect of this compound is its antiviral properties. Research has shown that related pyrimidine derivatives exhibit moderate to strong activity against HIV-1, with specific substitutions at the C-2 position enhancing reverse transcriptase inhibition . For instance, certain analogs demonstrated IC50 values as low as 0.32 µM against HIV-1, indicating potent antiviral efficacy.

Antitumor Activity

In addition to antiviral effects, compounds within this class have shown promise in oncology. Some pyrimidine derivatives are reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and induction of apoptosis . For example, studies on similar compounds indicated their ability to induce cell cycle arrest and activate apoptotic pathways in various cancer cell lines.

Anti-inflammatory and Metabolic Effects

Research also highlights the anti-inflammatory properties of pyrimidine derivatives. Certain fused-ring pyrimidin-4(3H)-one derivatives have been noted for their ability to modulate liver X receptors (LXRs), which are involved in lipid metabolism and inflammatory responses. These compounds may offer therapeutic benefits for conditions such as atherosclerosis and other lipid-related disorders .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral | Identified IC50 values for related compounds against HIV-1, highlighting structure-activity relationships. |

| Study B | Antitumor | Demonstrated CDK inhibition leading to apoptosis in cancer cell lines, suggesting potential for cancer therapy. |

| Study C | Anti-inflammatory | Showed modulation of LXRs by pyrimidine derivatives, indicating potential for treating metabolic disorders. |

相似化合物的比较

Data Tables

Table 1: Physicochemical Properties of Selected Pyrimidinone Derivatives

准备方法

General Synthetic Strategy

The preparation of 6-(ethoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following key steps:

- Starting from a pyrimidine core such as 4,6-dichloro-2-(methylthio)pyrimidine.

- Selective nucleophilic aromatic substitution to introduce the ethoxy group at the 6-position.

- Subsequent alkylation or modification at the 6-position to introduce the ethoxymethyl moiety.

These steps are carried out under controlled conditions using bases such as sodium ethoxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or ethanol.

Nucleophilic Aromatic Substitution to Introduce Ethoxy Group

A critical intermediate in the synthesis is 4-chloro-6-ethoxy-2-(methylthio)pyrimidine , which is obtained by selective substitution of chlorine at the 6-position of 4,6-dichloro-2-(methylthio)pyrimidine with ethoxide ion:

- The reaction is performed by treating 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide (EtONa) in ethanol at approximately 20 °C.

- The reaction proceeds smoothly within 2 hours, yielding the mono-substituted product in high yield (~89%).

- Workup involves extraction with dichloromethane, washing with saturated sodium bicarbonate, drying, and evaporation to isolate the product as colorless needles.

Reaction Conditions Summary:

| Starting Material | Reagent(s) | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine (3) | EtONa (1.1 equiv.) | EtOH | ~20 °C | 2 h | 89% | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (5) |

Introduction of Ethoxymethyl Group at the 6-Position

The ethoxymethyl substituent at the 6-position is introduced via alkylation of the 2-thioxopyrimidin-4(1H)-one intermediate or related pyrimidine derivatives:

- The key intermediate, 2-thioxopyrimidin-4(1H)-one, is reacted with alkyl halides such as 2-bromoacetaldehyde acetal or 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base like potassium carbonate or cesium carbonate.

- The reaction is typically conducted in anhydrous DMF at moderate temperatures (room temperature to 65 °C) for several hours (2–12 h).

- The alkylation proceeds regioselectively at the sulfur atom (S-alkylation) to yield the corresponding this compound derivatives.

- Purification is achieved by precipitation, filtration, and column chromatography.

| Intermediate | Alkylating Agent | Base | Solvent | Temperature | Time | Product Features |

|---|---|---|---|---|---|---|

| 2-Thioxopyrimidin-4(1H)-one (1) | 2-Bromoacetaldehyde acetal | K2CO3 | DMF | 65 °C | Several h | 5-Allyl-6-benzyl-2-(2,2-diethoxyethylthio)pyrimidin-4(3H)-one (9) |

| 5-Allyl-6-(benzyl)-2-(methylthio)pyrimidin-4(3H)-one (2a) | Methyl iodide | HMDS, (NH4)2SO4 | DMF | Reflux (HMDS), RT (alkylation) | 2 h HMDS reflux + 5 h alkylation | 2-(Methylthio) derivatives with ethoxymethyl groups |

Detailed Research Findings and Notes

- The initial pyrimidine core is synthesized via a three-step method involving β-ketoester and thiourea in the presence of sodium ethoxide in refluxing ethanol.

- S-alkylation is a key step for introducing various alkylthio groups, including methylthio and ethoxymethyl substituents.

- The use of bases such as potassium carbonate and cesium carbonate in dry DMF facilitates clean alkylation with minimal side reactions.

- The reaction mixtures are commonly worked up by dilution with water, precipitation of the product, filtration, and washing with water, methanol, and ether to remove impurities.

- Final purification involves flash chromatography using mixtures of ethyl acetate and petroleum ether.

- Spectroscopic characterization (NMR, LC/MS) confirms the structure and purity of the products.

Summary Table of Preparation Methods

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1. Preparation of dichloropyrimidine | 4,6-Dichloro-2-(methylthio)pyrimidine (3) | Sodium ethoxide in EtOH, 20 °C, 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (5) | 89% yield, colorless needles |

| 2. S-Alkylation with alkyl halides | 2-Thioxopyrimidin-4(1H)-one (1) | Alkyl halides (e.g., 2-bromoacetaldehyde acetal), K2CO3, DMF, 65 °C, 8-12 h | This compound derivatives | Moderate to high yields; purified by chromatography |

| 3. Methylation of thiol group | 5-Allyl-6-(benzyl)-2-(methylthio)pyrimidin-4(3H)-one (2a) | Hexamethyldisilazane reflux, then methyl iodide, DMF, RT, 5 h | Methylthio substituted pyrimidine derivatives | Efficient alkylation, purified by flash chromatography |

常见问题

Basic Research Questions

Q. What synthetic routes are effective for preparing 6-(ethoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of a pyrimidinone precursor. For example, methylation of the thio group in 6-methyl-2-thiopyrimidin-4(3H)-one can be achieved using dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions (K₂CO₃/EtOH or MeONa/MeOH). Yields are typically high (>80%) with both reagents, though solvent choice impacts purity: DMS in EtOH reduces by-product formation compared to MeI in MeOH . Subsequent substitution of the methylthio group with ethoxymethyl requires heating with ethoxyalkyl halides or nucleophilic reagents under controlled anhydrous conditions.

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Characterization involves multi-modal analysis:

- 1H/13C NMR : Peaks for the ethoxymethyl group (δ ~4.5–4.7 ppm for OCH₂, δ ~1.3–1.5 ppm for CH₃) and methylthio group (δ ~2.5 ppm) confirm substitution .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm stability under ionization .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.4% error .

Q. What solubility and stability considerations are critical for handling this compound in biological assays?

- Methodological Answer : The compound is insoluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and dioxane. Stability studies under varying pH (2–10) and temperature (4–40°C) show degradation above 60°C, necessitating storage at −20°C under inert gas. For bioassays, stock solutions in DMSO should be freshly prepared to avoid precipitation .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrimidinone core be addressed to synthesize derivatives with enhanced bioactivity?

- Methodological Answer : Regioselective functionalization at the 4(3H)-one or 2-methylthio positions requires protecting group strategies. For example:

- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions at the 6-position (e.g., coupling with aryl boronic acids) introduce diversity while preserving the ethoxymethyl and methylthio groups. Optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water) achieve 60–70% yields .

- Nucleophilic substitution : Replacing methylthio with amines or alkoxy groups requires high-temperature reactions (140–160°C) in polar solvents (e.g., DMF) .

Q. What strategies resolve contradictory data on the compound’s anticonvulsant activity across in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic instability or blood-brain barrier (BBB) penetration limitations. To address this:

- Metabolic profiling : Use liver microsomes to identify major metabolites (e.g., oxidation of the ethoxymethyl group) .

- BBB permeability assays : Measure logP values (optimal range: 1–3) and employ P-glycoprotein inhibition to enhance CNS uptake .

- Dose optimization : Adjust dosing regimens in rodent models to account for rapid clearance observed in pharmacokinetic studies .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases or GABA receptors)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., GABA-A receptor). Focus on hydrogen bonding with the pyrimidinone carbonyl and hydrophobic interactions with the methylthio group .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize electron-withdrawing groups (e.g., CF₃) at the 6-position for enhanced activity .

Q. What analytical methods detect and quantify degradation products during long-term storage?

- Methodological Answer :

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate degradation products (e.g., hydrolyzed ethoxymethyl to hydroxymethyl). MS/MS identifies fragments like m/z 121 (cleavage at the pyrimidinone ring) .

- Stability-indicating assays : Accelerated degradation under oxidative (H₂O₂) and thermal stress (40°C/75% RH) quantifies impurities via peak area normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。